3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid
CAS No.: 113342-33-9
Cat. No.: VC2433497
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 113342-33-9 |
---|---|
Molecular Formula | C12H12N2O2 |
Molecular Weight | 216.24 g/mol |
IUPAC Name | 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid |
Standard InChI | InChI=1S/C12H12N2O2/c1-7-3-4-9(8(2)5-7)10-6-11(12(15)16)14-13-10/h3-6H,1-2H3,(H,13,14)(H,15,16) |
Standard InChI Key | XSEUPOAEAAAQGG-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C2=NNC(=C2)C(=O)O)C |
Canonical SMILES | CC1=CC(=C(C=C1)C2=NNC(=C2)C(=O)O)C |
Introduction
Chemical Structure and Properties
Structural Information
3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid is characterized by a pyrazole core with a 2,4-dimethylphenyl substituent at position 3 and a carboxylic acid group at position 5. The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms at positions 1 and 2 .
The molecular formula of the compound is C12H12N2O2, with a molecular weight of 216.24 g/mol . The structure can be represented by various notations, as shown in Table 1.
Table 1: Structural Identifiers of 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid
Identifier Type | Value |
---|---|
Molecular Formula | C12H12N2O2 |
SMILES | CC1=CC(=C(C=C1)C2=NNC(=C2)C(=O)O)C |
InChI | InChI=1S/C12H12N2O2/c1-7-3-4-9(8(2)5-7)10-6-11(12(15)16)14-13-10/h3-6H,1-2H3,(H,13,14)(H,15,16) |
InChIKey | XSEUPOAEAAAQGG-UHFFFAOYSA-N |
CAS Number | 113342-33-9 |
EC Number | 979-120-9 |
The compound contains two methyl groups on the phenyl ring at positions 2 and 4, which contribute to its lipophilicity and potential interactions with biological targets. The carboxylic acid group at position 5 of the pyrazole ring provides a site for hydrogen bonding and potential derivatization through various chemical reactions .
Spectroscopic Data
Spectroscopic methods, particularly nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy, are valuable for characterizing 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid. The NMR spectrum would typically show signals corresponding to the aromatic protons of the dimethylphenyl group, the single proton of the pyrazole ring, and the two methyl groups. The IR spectrum would exhibit characteristic absorption bands for the carboxylic acid group, typically around 1700 cm^-1 for the C=O stretching and a broad band in the 2500-3300 cm^-1 region for the O-H stretching.
Collision Cross Section Data
Mass spectrometry studies have provided predicted collision cross section (CCS) values for various ionic forms of 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid, as presented in Table 2 .
Table 2: Predicted Collision Cross Section Values for 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 217.09715 | 148.5 |
[M+Na]+ | 239.07909 | 161.1 |
[M+NH4]+ | 234.12369 | 155.2 |
[M+K]+ | 255.05303 | 157.7 |
[M-H]- | 215.08259 | 149.6 |
[M+Na-2H]- | 237.06454 | 154.5 |
[M]+ | 216.08932 | 150.4 |
[M]- | 216.09042 | 150.4 |
These collision cross section values provide valuable information for analytical techniques such as ion mobility-mass spectrometry, facilitating the identification and characterization of the compound in complex mixtures .
Synthesis Methods
General Synthetic Approaches
The synthesis of 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid typically involves the formation of the pyrazole ring followed by functionalization to introduce the carboxylic acid group. Several general approaches have been reported for synthesizing pyrazole derivatives, which can be adapted for the preparation of this specific compound.
Cyclization of Hydrazine Derivatives
One common method for synthesizing pyrazole rings involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds or their equivalents. For 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid, this could involve the reaction of an appropriate 2,4-dimethylphenyl-substituted precursor with a hydrazine derivative, followed by cyclization and carboxylation steps .
For example, a similar approach is described in the synthesis of related pyrazole compounds, where 3-aminocrotononitrile is used as a starting material and reacted with hydrazine hydrate. The reaction typically proceeds at temperatures between 60-90°C under reflux conditions for 8-24 hours, resulting in the formation of the pyrazole ring structure .
Oxidation Methods
Another approach to synthesize 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid may involve the oxidation of a methyl group at position 5 of a precursor pyrazole derivative. This method is analogous to the oxidation reaction described for 3-methyl-5-bromopyrazole to obtain 5-bromo-1H-3-pyrazolecarboxylic acid, as mentioned in patent CN104844567A .
Catalytic Methods
The synthesis may be enhanced through the use of catalysts such as triethylamine or palladium-based systems to improve yields. Typical reaction conditions include refluxing in solvents like dioxane or tetrahydrofuran, with careful monitoring of temperature and pH to optimize product formation.
Purification Methods
Following synthesis, purification of 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid may involve techniques such as recrystallization, column chromatography, or preparative high-performance liquid chromatography (HPLC). These methods help ensure the isolation of the compound with high purity, typically above 97%, which is essential for applications in medicinal chemistry and pharmaceutical research .
Biological Activities
Antimicrobial Activity
Pyrazole derivatives have been extensively studied for their antimicrobial properties against various pathogens, including bacteria, fungi, and viruses. Research on similar compounds suggests that 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid may possess antimicrobial activity, potentially through mechanisms involving inhibition of microbial cell wall synthesis, protein synthesis, or DNA replication .
The review on pyrazole and its derivatives mentions that certain pyrazole carboxylic acids have demonstrated antiviral effects. For instance, 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid has exhibited significant antiviral activity, suggesting that structurally related compounds like 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid may also possess similar properties .
Research Findings and Case Studies
Antiviral Research
Research on pyrazole carboxylic acids has revealed promising antiviral properties, particularly against hepatitis C virus (HCV). Studies mentioned in the review paper indicate that compounds such as 1-(4-chlorophenyl)-N-formyl-4-hydroxy-1H-pyrazole-3-carbohydrazide were capable of inhibiting the replication of both HCV RNA(+) and (-) strands at concentrations ranging from 10 to 100 μg/mL .
Another significant finding involves the antiviral activity of 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid, which exhibited the best antiviral effect among the tested compounds. These findings suggest that 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid may also possess antiviral properties, warranting specific studies to evaluate its activity against various viral pathogens .
HIV Integrase Inhibition Studies
Zeng et al. (2008) reported the development of novel phenyl-substituted 1H-pyrazole-3-carboxylic acids and evaluated their effects on HIV integrase (IN) inhibition and HIV replication. The study found that certain pyrazole carboxylic acids, particularly 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid, demonstrated significant inhibitory activity against HIV replication .
Hypoglycemic Activity Research
Sharon et al. (2005) prepared a series of 5-[(5-aryl-1H-pyrazol-3-yl)methyl]-1H-tetrazoles and evaluated their in vivo anti-hyperglycemic activity. One of the screened compounds demonstrated a 24.6% blood glucose-lowering activity at a dose of 100 mg/kg .
Similarly, Rajasekaran et al. (2012) synthesized novel pyrazole derivatives and assessed their analgesic properties, finding promising results for certain compounds . These studies highlight the diverse therapeutic potential of pyrazole derivatives and suggest avenues for future research on 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid.
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